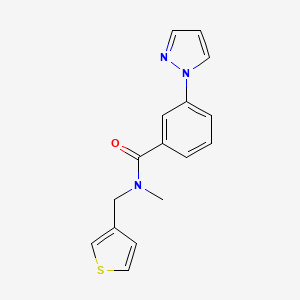
2-(4-fluorophenoxy)-N-1,3-thiazol-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-1,3-thiazol-2-ylacetamide, commonly known as FLA-16, is a chemical compound with potential applications in scientific research. This compound is a thiazole derivative and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anaerobic Transformation Research
- Anaerobic Transformation of Phenol : A study explored the anaerobic transformation of phenol to benzoate, using isomeric fluorophenols (including 2-fluorophenol) as analogues. This research contributes to understanding the biochemical pathways involved in the degradation of phenolic compounds in anaerobic environments (Genthner, Townsend, & Chapman, 1989).
Fluorescent Sensor Development
- Fluorescent Sensors for Metal Ions : Benzimidazole and benzothiazole conjugated Schiff bases, related to 2-(4-fluorophenoxy)-N-1,3-thiazol-2-ylacetamide, have been designed as fluorescent sensors for metal ions like Al³⁺ and Zn²⁺. Such studies highlight the potential application of thiazole derivatives in creating sensitive and selective chemical sensors (Suman et al., 2019).
Studies on Fluorophores for Metal Detection
- Phenyl-2-Thiazoline Fluorophores for Aluminum Detection : Research on phenyl-2-thiazoline fluorophores, closely related to this compound, has been conducted for selective Al³⁺ detection. This has implications for potential applications in biological studies and intracellular metal ion detection (Lambert et al., 2000).
Development of Multifunctional Fluorescent Probes
- Multifunctional Fluorescent Probes : A study on the development of multifunctional ESPIT fluorescence probes, involving thiazole derivatives, demonstrates the potential of these compounds in recognizing various metal ions and fluorides. This has significant implications in the field of biosensing and environmental monitoring (Zhang et al., 2019).
Antimicrobial Activity Studies
- Antimicrobial Activity of Thiazole Derivatives : Research on sulfide and sulfone derivatives of thiazole compounds, similar to this compound, has shown promising results in antimicrobial activities against various bacterial and fungal species. This indicates the potential of such compounds in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticancer Research
- Thiazole-Pyridine Hybrids in Anticancer Research : Studies on thiazole incorporated pyridine derivatives, containing phenoxyacetamide moieties, have shown significant potential in anticancer activities. This research underscores the relevance of thiazole derivatives in developing novel anticancer drugs (Bayazeed & Alnoman, 2020).
Fluorophores for Thiol Bioimaging
- Water-Soluble Fluorogenic Probes : The development of water-soluble phenol-based fluorophores derived from benzothiazolyl, similar to this compound, for thiol bioimaging, highlights the applicability of these compounds in biological imaging and diagnostics (Roubinet, Renard, & Romieu, 2014).
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h1-6H,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOSOUJSWYXPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)
![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)
![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)
![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)